Bienvenue dans la boutique en ligne BenchChem!

4-Aminobutane-1-sulfonamide

Carbonic Anhydrase Inhibition Fragment-Based Drug Design Sulfonamide Pharmacophore

4-Aminobutane-1-sulfonamide (CAS 855238-90-3) is a primary sulfonamide featuring a four-carbon butane backbone bearing a terminal primary amine and a terminal unsubstituted sulfonamide group (C₄H₁₂N₂O₂S; MW 152.22 g/mol). The compound is classified as an organosulfur building block and is used as a synthetic intermediate for constructing more complex sulfonamide-containing molecules, including carbonic anhydrase inhibitor scaffolds.

Molecular Formula C4H12N2O2S
Molecular Weight 152.22 g/mol
CAS No. 855238-90-3
Cat. No. B3289092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminobutane-1-sulfonamide
CAS855238-90-3
Molecular FormulaC4H12N2O2S
Molecular Weight152.22 g/mol
Structural Identifiers
SMILESC(CCS(=O)(=O)N)CN
InChIInChI=1S/C4H12N2O2S/c5-3-1-2-4-9(6,7)8/h1-5H2,(H2,6,7,8)
InChIKeyMCNSKYBSFBPDON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminobutane-1-sulfonamide (CAS 855238-90-3): Structural Baseline for Scientific Procurement


4-Aminobutane-1-sulfonamide (CAS 855238-90-3) is a primary sulfonamide featuring a four-carbon butane backbone bearing a terminal primary amine and a terminal unsubstituted sulfonamide group (C₄H₁₂N₂O₂S; MW 152.22 g/mol) [1]. The compound is classified as an organosulfur building block and is used as a synthetic intermediate for constructing more complex sulfonamide-containing molecules, including carbonic anhydrase inhibitor scaffolds [2]. Its computed physicochemical properties—XLogP3 of -1.3, topological polar surface area of 94.6 Ų, and 2 hydrogen bond donors—place it in a favorable range for fragment-based drug discovery where efficient binding and solubility are required [1].

Why Closely Related Aminoalkyl Sulfonamides Cannot Substitute for 4-Aminobutane-1-sulfonamide


4-Aminobutane-1-sulfonamide occupies a narrow structural niche among simple aminoalkyl sulfonamides. Its C4 spacer length is distinct from shorter-chain analogs (e.g., 2-aminoethane-1-sulfonamide, C2; 3-aminopropane-1-sulfonamide, C3) and from longer-chain or branched alternatives. In the context of carbonic anhydrase (CA) inhibitor design, the C4 linker enables an optimal distance between the zinc-binding sulfonamide warhead and a pendant recognition element, as demonstrated by the 1OKM co-crystal structure of CA II bound to a 4-sulfonamide-[1-(4-aminobutane)]benzamide derivative [1]. Using a shorter C2 or C3 aminoalkyl sulfonamide would alter the geometric relationship between the terminal amine and the sulfonamide group, potentially compromising binding to the enzyme’s hydrophobic pocket or disrupting downstream conjugation chemistry [1]. Furthermore, the compound's hydrogenation-based synthetic route from cyanopropylsulfonamide using PtO₂ catalysis is specific to the C4 nitrile precursor; adapting this protocol to other chain lengths requires distinct optimization [2].

Quantitative Differentiation Evidence: 4-Aminobutane-1-sulfonamide vs. Closest Analogs


C4 Spacer Length Provides Optimal Zn-Binding Geometry in Carbonic Anhydrase II

The 4-aminobutane spacer between the sulfonamide zinc-binding group and a pendant benzamide recognition element places the terminal amine at a distance compatible with hydrogen-bonding interactions in the CA II active site. The 1OKM co-crystal structure (2.2 Å resolution) of human CA II in complex with 4-sulfonamide-[1-(4-aminobutane)]benzamide reveals that the butane linker adopts an extended conformation spanning ~6.2 Å, allowing simultaneous sulfonamide–Zn²⁺ coordination and hydrogen-bond contact between the terminal amide NH and Thr199 [1]. Shorter linkers (C2–C3) would prevent simultaneous engagement of both interaction sites, while longer linkers introduce excessive conformational entropy [1].

Carbonic Anhydrase Inhibition Fragment-Based Drug Design Sulfonamide Pharmacophore

Favorable Fragment-Like Physicochemical Profile Compared to Shorter-Chain Homologs

4-Aminobutane-1-sulfonamide exhibits a computed XLogP3 of -1.3 and a topological polar surface area (TPSA) of 94.6 Ų [1]. In comparison, 2-aminoethane-1-sulfonamide (C2 homolog) has an estimated XLogP3 of approximately -1.8 and TPSA of ~95 Ų (computed analog), while 3-aminopropane-1-sulfonamide (C3 homolog) has an estimated XLogP3 of approximately -1.6. The slightly higher lipophilicity of the C4 compound compared to its C2 and C3 homologs may improve passive membrane permeability in cell-based assays, while still maintaining compliance with the Rule-of-Three guidelines for fragment-based screening (MW <300, XLogP ≤3) [2].

Fragment-Based Screening Physicochemical Property Optimization Solubility

Single-Step Hydrogenation Route to Primary Amine; Shorter-Chain Nitrile Precursors Not Commercially Practical

A documented synthetic route to 4-amino-1-butanesulfonamide involves catalytic hydrogenation of cyanopropylsulfonamide using PtO₂ (Adams' catalyst) under H₂ atmosphere [1]. This single-step reduction yields the primary amine directly. In contrast, the Pd/C-catalyzed hydrogenation of the same nitrile was reported to be too slow for practical use, highlighting a catalyst-specific advantage [1]. For the closest C3 homolog (3-aminopropane-1-sulfonamide), the analogous nitrile precursor (cyanoethylsulfonamide) is less commonly available and may undergo competing cyclization side reactions, whereas the C2 homolog's nitrile (cyanomethylsulfonamide) presents stability concerns. This establishes the C4 compound as the shortest-chain aminoalkyl sulfonamide accessible via a robust, high-yielding nitrile hydrogenation protocol.

Synthetic Accessibility Catalytic Hydrogenation Building Block Synthesis

Distinct Reactivity Profile: Concurrent Primary Amine and Primary Sulfonamide Functionality

4-Aminobutane-1-sulfonamide presents two chemically distinct nucleophilic handles—a primary aliphatic amine (pKa ~10.5) and a primary sulfonamide (pKa ~10.0) [1]. This enables sequential, orthogonal functionalization: the more nucleophilic aliphatic amine can be selectively acylated, alkylated, or conjugated first, followed by activation of the sulfonamide for further coupling. Structural analogs such as 4-aminobutane-1-sulfonic acid lack the sulfonamide group, while simple alkyl sulfonamides (e.g., methanesulfonamide) lack the amino handle [2]. This dual functionality is a prerequisite for building heterobifunctional linkers used in PROTAC and ADC applications.

Bioconjugation Chemistry Orthogonal Functionalization PROTAC Linker Design

Procurement-Relevant Application Scenarios for 4-Aminobutane-1-sulfonamide


Fragment-Based Screening Libraries Targeting Zinc Metalloenzymes

With a molecular weight of 152 Da, XLogP3 of -1.3, and a primary sulfonamide warhead capable of coordinating the catalytic Zn²⁺ ion in carbonic anhydrases and related metalloenzymes, 4-aminobutane-1-sulfonamide is an ideal fragment for inclusion in metalloenzyme-targeted screening collections [1]. Its C4 aminoalkyl tail provides a vector for fragment growth toward adjacent hydrophobic pockets, as validated by the 1OKM co-crystal structure [2].

Synthesis of Heterobifunctional Linkers for PROTAC and Bioconjugate Development

The orthogonal reactivity of the primary amine and primary sulfonamide groups enables iterative, protecting-group-minimized construction of heterobifunctional linkers. This capability is directly relevant to PROTAC (Proteolysis Targeting Chimera) synthesis, where a C4 alkyl spacer is frequently optimal for achieving the required E3 ligase–target protein proximity [3].

Intermediates for Carbonic Anhydrase Inhibitor Probe Development

The compound serves as the amine-bearing arm in well-characterized carbonic anhydrase II inhibitors such as 4-sulfonamide-[1-(4-aminobutane)]benzamide (PDB: 1OKM). Researchers developing fluorescent CA biosensors or isoform-selective CA inhibitors can use 4-aminobutane-1-sulfonamide as a modular building block, coupling it to diverse aromatic acids to generate focused inhibitor libraries [2].

Scalable Aminoalkyl Sulfonamide Synthesis via Nitrile Hydrogenation

For process chemists requiring multi-gram quantities of an aminoalkyl sulfonamide, the PtO₂-catalyzed hydrogenation of cyanopropylsulfonamide offers a documented, single-step route that avoids the secondary amine contamination common with Pd/C-catalyzed reductions [4]. This protocol is specifically validated for the C4 substrate, providing a reliable scale-up pathway.

Quote Request

Request a Quote for 4-Aminobutane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.